molecular formula C14H14N4 B2965344 1-(4,6-Dimethylpyrimidin-2-yl)-2-methylbenzimidazole CAS No. 1526608-61-6

1-(4,6-Dimethylpyrimidin-2-yl)-2-methylbenzimidazole

Cat. No. B2965344
CAS RN: 1526608-61-6
M. Wt: 238.294
InChI Key: AOIKISIIHANNRH-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-2-methylbenzimidazole, commonly known as DMPIB, is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and has a unique chemical structure that makes it an attractive target for researchers.

Mechanism of Action

The mechanism of action of DMPIB is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. DMPIB has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation. DMPIB has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DMPIB has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. DMPIB has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DMPIB has several advantages for lab experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. DMPIB is also readily available and can be purchased from commercial suppliers. However, DMPIB has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Additionally, DMPIB has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.

Future Directions

There are several future directions for the study of DMPIB. One potential direction is to further investigate its anti-cancer properties and to determine its efficacy in vivo. Another potential direction is to study its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the safety and toxicity profile of DMPIB and to determine its potential for use as a therapeutic agent.

Synthesis Methods

DMPIB can be synthesized using various methods, including the condensation reaction of 2-aminomethylbenzimidazole and 2,4-pentanedione, or by the reaction of 2-methylbenzimidazole-1-carboxaldehyde with 4,6-dimethyl-2-aminopyrimidine. The synthesis of DMPIB requires specific conditions and reagents, and the yield of the final product depends on the reaction conditions.

Scientific Research Applications

DMPIB has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. DMPIB has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, DMPIB has been studied for its antioxidant properties and has been found to protect against oxidative stress.

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-9-8-10(2)16-14(15-9)18-11(3)17-12-6-4-5-7-13(12)18/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIKISIIHANNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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